2-Ethyl-3-methoxyphenol

Description

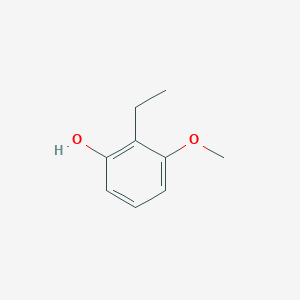

2-Ethyl-3-methoxyphenol is a phenolic derivative characterized by a benzene ring substituted with an ethyl group at the 2-position and a methoxy group at the 3-position. Such compounds are often utilized in fragrance formulations, pharmaceuticals, or as intermediates in organic synthesis due to their reactive phenolic hydroxyl group .

Properties

Molecular Formula |

C9H12O2 |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

2-ethyl-3-methoxyphenol |

InChI |

InChI=1S/C9H12O2/c1-3-7-8(10)5-4-6-9(7)11-2/h4-6,10H,3H2,1-2H3 |

InChI Key |

IAMDIMNHBORLHR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC=C1OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-3-methoxyphenol can be synthesized through several methods. One common approach involves the alkylation of 3-methoxyphenol with ethyl halides under basic conditions. The reaction typically uses a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic alkylation of phenol derivatives. Catalysts such as zeolites or metal oxides are employed to enhance the reaction efficiency and selectivity. The process is optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-3-methoxyphenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Biological Applications

Antioxidant Properties

Research indicates that 2-Ethyl-3-methoxyphenol exhibits potent antioxidant activity. A study demonstrated its ability to reduce oxidative stress markers in human endothelial cells, leading to improved cell viability and reduced apoptosis under oxidative conditions. The compound's efficacy was evaluated using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, confirming its potential as a therapeutic antioxidant .

Anti-inflammatory Effects

In vivo studies have shown that this compound significantly reduces inflammation in mouse models. For instance, in a carrageenan-induced acute inflammation model, the administration of this compound led to decreased paw edema and reduced levels of pro-inflammatory cytokines. Histological analyses indicated lower infiltration of inflammatory cells compared to untreated controls.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against various pathogens. In vitro studies revealed that this compound exhibits activity against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 50 µg/mL. This suggests its potential application in developing antimicrobial agents .

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods including:

- Alkylation Reactions : Utilizing alkyl halides with methoxyphenols under basic conditions.

- Friedel-Crafts Alkylation : Employing Lewis acids like aluminum chloride to facilitate the introduction of ethyl groups onto the aromatic ring.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are routinely employed to confirm the structure and purity of synthesized compounds .

Case Study 1: Antioxidant Efficacy in Cellular Models

- Objective : Assess the antioxidant effects on human endothelial cells.

- Methodology : Treatment with varying concentrations of this compound followed by measurement of oxidative stress markers.

- Results : Significant reduction in malondialdehyde (MDA) levels and improved cell viability compared to controls.

Case Study 2: In Vivo Anti-inflammatory Effects

- Objective : Evaluate the anti-inflammatory effects in a mouse model.

- Methodology : Administration of the compound post-carrageenan injection and measurement of paw edema.

- Results : Marked reduction in paw swelling and inflammatory cell infiltration.

Summary Table of Research Findings

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Antioxidant Activity | DPPH Assay | Effective reduction of oxidative stress |

| Anti-inflammatory Activity | In Vivo Model | Significant decrease in paw edema |

| Antimicrobial Activity | Disk Diffusion | MIC = 50 µg/mL against E. coli |

Mechanism of Action

The mechanism by which 2-ethyl-3-methoxyphenol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

2-Fluorophenol (CAS 367-12-4)

- Structural Differences: Replaces the ethyl and methoxy groups in 2-Ethyl-3-methoxyphenol with a single fluorine atom at the 2-position.

- Electronic Effects: Fluorine is strongly electron-withdrawing, increasing the acidity of the phenolic hydroxyl (pKa ~8.3) compared to this compound, where the methoxy group is electron-donating, reducing acidity.

- Applications: 2-Fluorophenol is used in agrochemicals and pharmaceuticals, leveraging its enhanced reactivity in electrophilic substitutions .

2-Methoxyethanol (CAS 109-86-4)

- Functional Group Variation: Contains a methoxy group linked to an ethanol chain instead of a phenolic ring.

- Polarity and Solubility: The hydroxyl and ether groups in 2-Methoxyethanol confer high water solubility, unlike this compound, which is less polar due to the aromatic ring and ethyl group.

- Toxicity: 2-Methoxyethanol is associated with hematotoxic effects, whereas phenolic compounds like this compound are more often irritants .

2-[2-(3-Methoxyphenyl)ethyl]phenol (CAS 167145-13-3)

- Substituent Arrangement : Features a branched ethyl group bridging two aromatic rings, with a methoxy group on one ring.

- Steric Effects: The bulky substituents in this compound reduce steric accessibility to the hydroxyl group, likely diminishing its reactivity compared to this compound.

- Applications : Used in specialty polymers and resins, where steric hindrance may improve thermal stability .

Data Table: Key Properties of Compared Compounds

| Compound | CAS Number | Substituents | Key Properties | Applications |

|---|---|---|---|---|

| This compound | Not available | 2-Ethyl, 3-Methoxy | Moderate polarity, reactive hydroxyl | Fragrances, synthesis intermediates |

| 2-Fluorophenol | 367-12-4 | 2-Fluoro | High acidity (pKa ~8.3) | Pharmaceuticals, agrochemicals |

| 2-Methoxyethanol | 109-86-4 | Methoxy-ethanol | High water solubility, toxic | Solvents, coatings |

| 2-[2-(3-Methoxyphenyl)ethyl]phenol | 167145-13-3 | Branched ethyl, methoxy | Steric hindrance, thermal stability | Polymers, resins |

Research Insights and Trends

- Electronic Effects: The methoxy group in this compound donates electrons via resonance, stabilizing the aromatic ring and directing electrophilic substitution to the 4- or 6-position. In contrast, fluorine in 2-Fluorophenol withdraws electrons, activating the ring differently .

- Synthetic Utility: Ethyl and methoxy substituents in this compound may enhance lipophilicity, making it suitable for lipid-soluble formulations, whereas 2-Methoxyethanol’s polarity limits such applications .

- Steric vs. Electronic Trade-offs: Compounds like 2-[2-(3-Methoxyphenyl)ethyl]phenol highlight how branching can counteract electronic effects, reducing reactivity despite favorable substituent electronics .

Biological Activity

2-Ethyl-3-methoxyphenol, a member of the methoxyphenol family, is recognized for its diverse biological activities, particularly its antimicrobial and antioxidant properties. This article delves into its mechanisms of action, relevant case studies, and research findings, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound has the following structural formula:

This compound features an ethyl group and a methoxy group attached to a phenolic ring, contributing to its unique chemical reactivity and biological activity.

The biological activity of this compound is attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits the ability to scavenge free radicals, thereby reducing oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

- Antimicrobial Effects : Research indicates that this compound can inhibit the growth of various pathogens. Its mechanism involves disrupting microbial cell membranes and interfering with enzymatic functions .

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of this compound against common foodborne pathogens such as Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 mM |

| Staphylococcus aureus | 0.75 mM |

| Pseudomonas aeruginosa | 1.0 mM |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH radical scavenging and ABTS assays. The results indicate that the compound effectively reduces oxidative stress markers in vitro.

Table 2: Antioxidant Activity Assays

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 15.6 |

| ABTS Radical Scavenging | 12.8 |

| ORAC (Oxygen Radical Absorbance Capacity) | 18.4 |

Case Studies

- In Vivo Studies : A study investigated the impact of this compound on oxidative stress in diabetic rats. The administration of the compound resulted in a significant reduction in blood glucose levels and improved antioxidant enzyme activities compared to control groups .

- Pharmacological Applications : Research has explored the potential therapeutic applications of this compound in drug development for conditions such as inflammation and cancer due to its COX-2 inhibitory properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Ethyl-3-methoxyphenol, and how do reaction conditions influence yield?

- Methodology : Use Friedel-Crafts alkylation or etherification of phenol derivatives with ethyl groups under acidic catalysis. For example, methoxy group introduction via methylating agents (e.g., dimethyl sulfate) under controlled pH to avoid over-alkylation. Monitor reaction progress via HPLC or GC-MS for intermediate detection .

- Key Parameters : Temperature (80–120°C), solvent polarity (e.g., dichloromethane vs. ethanol), and catalyst type (e.g., AlCl₃ vs. H₂SO₄) significantly affect regioselectivity. Purification via column chromatography using silica gel and ethyl acetate/hexane mixtures improves purity .

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?

- Methodology :

- NMR : Assign peaks using ¹H/¹³C NMR, focusing on aromatic protons (δ 6.5–7.5 ppm) and methoxy/ethyl groups (δ 3.3–4.3 ppm and δ 1.2–1.5 ppm, respectively).

- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol. Use SHELX software for structure refinement, ensuring R-factor < 5% for high precision .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Protocols :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2/2A) .

- Ventilation : Use fume hoods to avoid inhalation.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational models (e.g., DFT) predict the electronic properties of this compound, and how do they align with experimental data?

- Methodology :

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Calculate HOMO-LUMO gaps to assess reactivity. Compare with experimental UV-Vis spectra (λmax ~270–300 nm for phenolic derivatives) .

- Validation : Use Gaussian or ORCA software. Discrepancies >5% may indicate solvent effects or incomplete basis sets .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Approach :

- Meta-Analysis : Systematically compare studies for variables like cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., IC₅₀ values under hypoxia vs. normoxia).

- Experimental Replication : Standardize protocols (e.g., MTT assay incubation time) to isolate compound-specific effects from methodological noise .

Q. What strategies enhance the stability of this compound in aqueous solutions for pharmacological studies?

- Strategies :

- pH Adjustment : Buffer solutions at pH 5–7 to minimize hydrolysis of the methoxy group.

- Antioxidants : Add 0.1% ascorbic acid to prevent oxidative degradation. Validate stability via accelerated stability testing (40°C/75% RH for 4 weeks) .

Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for metabolic profiling?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.